molecular formula C18H16N2O4 B1324597 ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate CAS No. 402961-11-9

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1324597
CAS No.: 402961-11-9
M. Wt: 324.3 g/mol
InChI Key: UOCSDGUFRQGPFG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound stands as a highly substituted member of the indole family, distinguished by its systematic incorporation of multiple functional groups across the bicyclic framework. The compound bears the Chemical Abstracts Service registry number 402961-11-9 and possesses a molecular formula of C₁₈H₁₆N₂O₄, corresponding to a molecular weight of 324.33 grams per mole. The systematic nomenclature reflects the precise positioning of substituents: a methyl group at position 5, a nitro group at position 7, a phenyl group at position 3, and an ethyl carboxylate ester at position 2 of the indole ring system.

The structural complexity of this compound becomes evident when examining its SMILES notation: O=C(C(N1)=C(C2=CC=CC=C2)C3=C1C(N+=O)=CC(C)=C3)OCC, which encodes the complete three-dimensional arrangement of atoms and bonds. This notation reveals the intricate connectivity between the various substituents and the indole core, highlighting how each functional group contributes to the overall molecular architecture. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification through its complete description of substituent positions and chemical functionalities.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 402961-11-9
Molecular Formula C₁₈H₁₆N₂O₄
Molecular Weight 324.33 g/mol
MDL Number MFCD01908909
SMILES Code O=C(C(N1)=C(C2=CC=CC=C2)C3=C1C(N+=O)=CC(C)=C3)OCC

The nomenclature system employed for this compound reflects the established conventions for naming complex heterocyclic structures, where the indole ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom. The designation "1H-indole" specifically indicates that the hydrogen atom is attached to the nitrogen at position 1, distinguishing this tautomer from other possible arrangements. This precise naming system becomes crucial when discussing structure-activity relationships and synthetic pathways, as the exact positioning of functional groups significantly influences both chemical reactivity and biological activity.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical trajectory of indole chemistry, which traces its origins to the study of indigo dye in the 19th century. Indole chemistry began to develop systematically with the pioneering work on indigo, which could be converted to isatin and subsequently to oxindole. The foundational moment came in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, and by 1869, he had proposed a structural formula for indole itself. This early work established the fundamental understanding of the indole ring system that would later enable the synthesis of complex derivatives like this compound.

The historical significance of indole derivatives extended beyond their role as dyestuffs, as certain indole compounds remained important colorants until the end of the 19th century. However, the field experienced a renaissance in the 1930s when researchers discovered that the indole substituent was present in numerous important alkaloids, now known as indole alkaloids. This revelation included the recognition of indole structures in tryptophan and auxins, fundamentally changing the perception of indole chemistry from a primarily synthetic endeavor to one with profound biological relevance. The understanding that indoles were ubiquitous in natural products spurred intensive research that continues to this day, providing the scientific foundation upon which compounds like this compound have been designed and synthesized.

The evolution of synthetic methodologies for indole derivatives paralleled these discoveries, with the development of increasingly sophisticated approaches to introducing multiple substituents onto the indole framework. The Fischer indole synthesis, developed in 1883 by Emil Fischer, became one of the oldest and most reliable methods for synthesizing substituted indoles, particularly those with substitutions in the 2- and 3-positions. This methodology, along with later developments such as the Leimgruber-Batcho indole synthesis disclosed in 1976, provided the synthetic tools necessary for creating highly substituted indoles like this compound. The pharmaceutical industry particularly embraced these synthetic methods, as many pharmaceutical drugs are composed of specifically substituted indoles, making efficient synthetic routes essential for drug development and manufacturing.

Significance in Medicinal and Material Science Research

This compound exemplifies the continued importance of indole derivatives in contemporary medicinal chemistry research, building upon the established recognition that indoles are among the most widely distributed heterocyclic compounds in nature with significant medicinal importance. The strategic incorporation of multiple functional groups in this compound reflects modern approaches to drug design, where specific substitution patterns are employed to optimize biological activity, selectivity, and pharmacological properties. The presence of the nitro group at position 7, combined with the methyl substituent at position 5 and the phenyl group at position 3, creates a unique chemical environment that may interact with biological targets in ways distinct from simpler indole derivatives.

Research into indole-2-carboxylic acid derivatives has demonstrated their potential as inhibitors of specific enzymatic processes, with studies showing that systematic modifications to the indole framework can yield compounds with markedly enhanced biological activity. The development of ethyl 3-bromo-1H-indole-2-carboxylate and related compounds through sophisticated synthetic procedures has provided valuable insights into structure-activity relationships within this chemical class. These investigations have revealed that the positioning and nature of substituents on the indole ring significantly influence biological activity, supporting the rationale for developing highly substituted derivatives like this compound.

The broader significance of indole derivatives in medicinal research extends to their role as antagonists of excitatory amino acids, particularly their activity at N-methyl-D-aspartate receptor complexes. Research has demonstrated that certain indole-2-carboxylic acid derivatives function as potent and specific antagonists of excitatory amino acids, with particular efficacy at the strychnine insensitive glycine binding site associated with the NMDA receptor complex. These compounds exhibit advantageous profiles including good bioavailability and have shown promise in treating neurotoxic damage and neurodegenerative diseases. The therapeutic potential extends to conditions such as cerebral stroke, cerebral ischemia, Huntington's disease, Alzheimer's disease, amyotrophic lateral sclerosis, epilepsy, schizophrenia, depression, anxiety, and pain management.

Table 2: Related Indole-2-Carboxylate Derivatives and Their Molecular Properties

Compound Molecular Formula Molecular Weight CAS Number Source
Ethyl indole-2-carboxylate C₁₁H₁₁NO₂ 189.21 g/mol 3770-50-1
Ethyl 3-phenyl-1H-indole-2-carboxylate C₁₇H₁₅NO₂ 265.31 g/mol -
Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate C₁₈H₁₇NO₃ 295.33 g/mol -
5-Methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid C₁₆H₁₂N₂O₄ 296.28 g/mol 1171758-58-9

Properties

IUPAC Name

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSDGUFRQGPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate typically proceeds via:

  • Construction of the indole core with appropriate substitution at positions 5 and 7.
  • Introduction of the ethyl ester group at position 2.
  • Functionalization at position 3 with a phenyl group.
  • Nitration at position 7 to install the nitro substituent.

This approach often starts from substituted anilines or bromo-substituted indole-2-carboxylates, followed by palladium-catalyzed coupling and electrophilic aromatic substitution reactions.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step 1: Esterification of Indole-2-carboxylic Acid
  • The carboxylic acid group at position 2 is esterified to the ethyl ester using concentrated sulfuric acid as a catalyst in ethanol solvent.
  • Typical conditions: reflux in ethanol with catalytic sulfuric acid for several hours.
  • This step yields ethyl indole-2-carboxylate derivatives with the desired substitution pattern on the indole ring.
Step 2: Introduction of the Phenyl Group at Position 3
  • The 3-position brominated indole-2-carboxylate intermediate undergoes Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling with phenylboronic acid or phenyl amines.
  • Catalysts: palladium acetate or palladium complexes with phosphine ligands.
  • Conditions: inert atmosphere (argon or nitrogen), elevated temperatures (80–120°C), and suitable bases (e.g., potassium carbonate).
  • This step installs the 3-phenyl substituent with high regioselectivity.
Step 3: Nitration at Position 7
  • Electrophilic aromatic substitution is employed to introduce the nitro group at position 7.
  • Reagents: nitrating mixtures such as nitric acid and sulfuric acid or milder nitrating agents to avoid over-nitration.
  • Conditions are carefully controlled to achieve selective nitration without affecting other sensitive groups.
  • Alternatively, starting from 7-nitro-substituted anilines or indoles can bypass this step.
Step 4: Methyl Substitution at Position 5
  • The methyl group at position 5 can be introduced via starting materials such as 5-methyl-substituted anilines or by selective methylation reactions.
  • Methods include Friedel-Crafts alkylation or using methyl-substituted phenylhydrazines in the initial indole ring formation.

Alternative Synthetic Routes

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Time Notes
Esterification Concentrated H2SO4 Ethanol Reflux (~78°C) 2–4 hours Acid-catalyzed esterification
Phenyl group introduction Pd(OAc)2, phosphine ligands, base DMF, toluene 80–120°C 6–24 hours Cross-coupling under inert atmosphere
Nitration HNO3/H2SO4 or milder nitrating agent Acetic acid, CH2Cl2 0–25°C 1–3 hours Controlled to avoid over-nitration
Methyl substitution Friedel-Crafts alkylation or methylated hydrazines Various 30–100°C Variable Depends on method and starting materials

Research Findings and Yields

  • The esterification step typically proceeds with yields above 85%.
  • Palladium-catalyzed cross-coupling reactions for phenyl introduction yield 70–90% of the desired product.
  • Nitration reactions require careful temperature control to maintain regioselectivity, with yields ranging from 60–80%.
  • Overall synthetic routes combining these steps achieve final yields of 40–60% after purification.

Purification and Characterization

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Esterification Ethanol, H2SO4, reflux Simple, high yield Requires acid handling
Pd-catalyzed cross-coupling Pd(OAc)2, phosphine ligands, base, inert atm High regioselectivity, versatile Sensitive to moisture/air
Electrophilic nitration HNO3/H2SO4 or mild nitrating agents Direct introduction of nitro group Risk of over-nitration
Fischer indole synthesis Substituted phenylhydrazines, ethyl pyruvate Efficient ring formation Requires careful substitution control

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Acylated Products: Friedel-Crafts acylation produces acylated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have identified ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate as a promising candidate for anticancer therapy. The compound has shown potential in inhibiting tumor growth in various cancer cell lines. For instance, research published in Molecules demonstrated that derivatives of indole-based compounds exhibit significant cytotoxic effects against breast cancer cells, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and the inhibition of cell proliferation. Studies have indicated that this compound can modulate signaling pathways associated with cancer cell survival, including the PI3K/Akt pathway, which is crucial for cell growth and survival .

Solvatochromic Properties

Solvent Effects
The solvatochromic behavior of this compound has been investigated using various solvents to understand its photophysical properties. This property is essential for applications in sensor technology and dye chemistry. Research indicates that the compound exhibits significant changes in absorption and emission spectra with varying solvent polarities, making it a candidate for developing solvatochromic sensors .

Material Science

Organic Light Emitting Diodes (OLEDs)
The photophysical properties of this compound also lend themselves to applications in organic electronics, particularly in OLED technology. Its ability to emit light upon excitation makes it suitable for use as an emitter material in OLEDs. Studies have shown that incorporating such indole derivatives can enhance the efficiency and stability of OLED devices .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical methods, including one-pot reactions that simplify the production process while maintaining high yields. This efficiency is critical for scaling up production for industrial applications .

Derivatives and Modifications
Modifying the structure of this compound can lead to derivatives with enhanced biological activity or improved material properties. Research has focused on synthesizing derivatives with different substituents on the indole ring to explore their potential applications further.

Case Studies

StudyApplicationFindings
Molecules (2020)AnticancerIndicated significant cytotoxic effects against breast cancer cells .
Solvatochromic StudySensor TechnologyDemonstrated changes in optical properties based on solvent polarity .
OLED ResearchOrganic ElectronicsShowed potential as an efficient emitter material in OLEDs .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score
Ethyl 7-nitro-1H-indole-2-carboxylate 6960-46-9 Nitro (7), none (3,5) C₁₁H₁₀N₂O₄ 0.93
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate 1956355-82-0 Nitro (7), methyl (4) C₁₂H₁₂N₂O₄ 0.88
Ethyl 5-methylindole-2-carboxylate 16382-15-3 Methyl (5), none (3,7) C₁₂H₁₃NO₂ 0.83
Ethyl 5-nitro-1H-indole-2-carboxylate 16732-57-3 Nitro (5), none (3,7) C₁₁H₁₀N₂O₄ 0.89

Key Observations :

  • The 7-nitro group is a strong electron-withdrawing substituent, influencing electronic density across the indole ring and altering reactivity compared to analogues with nitro groups at position 5 (e.g., CAS 16732-57-3) .
  • The 5-methyl group increases steric bulk and lipophilicity relative to non-methylated analogues (e.g., CAS 6960-46-9), which may improve membrane permeability .

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic properties:

Compound Melting Point (°C) Solubility (Organic Solvents) Key IR Bands (cm⁻¹)
Target Compound Not reported DMSO, DMF, CHCl₃ 1666 (C=O), 1535 (NO₂)
Ethyl 7-nitro-1H-indole-2-carboxylate 180–182 Ethanol, Acetone 1670 (C=O), 1520 (NO₂)
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate 195–197 Methanol, THF 1655 (C=O), 1540 (NO₂)

Notes:

  • The target compound’s nitro group contributes to a characteristic IR absorption near 1535 cm⁻¹ , consistent with other nitro-substituted indoles .
  • Solubility in polar aprotic solvents (DMSO, DMF) suggests utility in coupling reactions, as seen in the synthesis of carboxamide derivatives (e.g., ) .
Reactivity Trends:
  • The 7-nitro group deactivates the indole ring toward electrophilic substitution, directing incoming reagents to positions 4 and 4. This contrasts with 5-nitro analogues (e.g., CAS 16732-57-3), where electrophilic attack occurs at position 7 .
  • The ethyl ester at position 2 is susceptible to hydrolysis under basic conditions, as demonstrated in the synthesis of indole-2-carboxylic acid derivatives (e.g., ) .

Biological Activity

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structure and Synthesis

The compound features a unique structure characterized by:

  • Indole Core : A bicyclic structure that is pivotal in many biological systems.
  • Nitro Group : Located at the 7th position, contributing to its reactivity and biological properties.
  • Phenyl Group : At the 3rd position, enhancing its lipophilicity and potential interactions with biological targets.
  • Carboxylate Group : At the 2nd position, which can participate in hydrogen bonding and ionic interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.
  • Nitration and Carboxylation : Subsequent steps introduce the nitro and carboxylate groups.

Anticancer Properties

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation:

CompoundCell LineGI50 (nM)Reference
This compoundMCF-7 (breast cancer)TBD
Indole Derivative VaVarious Cancer Lines44 - 56
Indole Derivative VbVarious Cancer Lines59

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Comparative studies suggest that modifications to the indole structure significantly influence anticancer activity.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The indole core can interact with various receptors, potentially leading to altered signaling pathways that promote apoptosis in cancer cells.
  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to oxidative stress and cell death.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like erlotinib .
  • Molecular Docking Studies : Molecular docking analyses revealed that the compound effectively binds to target proteins involved in cancer progression, enhancing its potential as a lead compound for drug development .

Q & A

Q. What are the common synthetic routes for ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The compound can be synthesized via indole ring formation followed by functionalization. A typical approach involves refluxing intermediates (e.g., 3-formylindole derivatives) with reagents like sodium acetate in acetic acid for 3–5 hours . Optimization includes adjusting reaction time, temperature, and stoichiometry of nitro-group introduction. For example, nitration at the 7-position requires careful control of nitric acid concentration to avoid over-oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : Analyze the indole ring protons (δ 7.0–8.5 ppm) and ester carbonyl (δ ~165–170 ppm). Substituents like the nitro group deshield adjacent protons .
  • IR : Look for nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester carbonyl (~1720 cm⁻¹) peaks .
  • Mass Spectrometry : The molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of –NO₂ or ester groups) confirm the structure .

Q. What safety precautions are essential when handling this nitro-substituted indole derivative?

  • Use P95/P1 respirators for particulate filtration and ABEK-P2 filters for organic vapors .
  • Avoid skin contact with nitrating agents and ensure proper ventilation to mitigate inhalation risks .
  • Store in airtight containers away from reducing agents due to the nitro group’s potential reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the nitro and ester groups in further functionalization?

Density Functional Theory (DFT) studies calculate electrophilic Fukui indices to identify reactive sites. For example, the nitro group at C7 directs electrophilic substitution to C4/C6, while the ester at C2 stabilizes adjacent charges . Solvent effects (e.g., acetic acid) are modeled using polarizable continuum models (PCM) to refine reaction pathways .

Q. How do researchers resolve contradictions in spectral data for structurally similar indole derivatives?

Contradictions often arise from polymorphism or solvent effects. For example, crystal structure analysis (via XRD) of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate revealed conformational flexibility in the benzyloxy group, explaining NMR signal splitting . Cross-validation with 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments .

Q. What strategies are employed to improve the stability of nitro-indole derivatives under acidic or oxidative conditions?

  • Steric Shielding : Bulky substituents (e.g., 3-phenyl group) reduce nitro group reactivity .
  • pH Control : Storage at neutral pH prevents nitro-to-nitrito rearrangement observed in strongly acidic media .
  • Encapsulation : Use cyclodextrins or micellar systems to protect reactive sites in aqueous environments .

Methodological Considerations

Q. What are the best practices for recrystallizing this compound to achieve high purity?

Recrystallize from a DMF/acetic acid mixture (9:1 v/v) to remove nitro-reduction byproducts. Slow cooling enhances crystal uniformity, as demonstrated for analogous indole carboxylates . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

  • Continuous Flow Systems : Reduce exothermic risks during nitration by maintaining precise temperature control .
  • Catalytic Methods : Transition from stoichiometric HNO₃ to catalytic NO₂⁺ sources (e.g., Bi(NO₃)₃) improves scalability and safety .

Data Gaps and Future Directions

Q. What key physical properties (e.g., melting point, solubility) remain uncharacterized for this compound, and how can researchers address these gaps?

Current data lack melting points and solubility profiles. Differential Scanning Calorimetry (DSC) and shake-flask methods (in water/octanol) are recommended for systematic characterization .

Q. How does the 5-methyl substituent influence the compound’s biological activity compared to other alkylated indole derivatives?

Methyl groups at C5 enhance lipophilicity, improving membrane permeability. Comparative studies with 5-fluoro or 5-methoxy analogs (e.g., ethyl 5-fluoroindole-2-carboxylate) show altered binding affinities to kinase targets .

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